6-[4-(3,5-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]pyridazin-3(2H)-one
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Overview
Description
6-[4-(3,5-DICHLOROPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-3(2H)-PYRIDAZINONE is a complex organic compound that features a pyridazinone core substituted with a triazole ring and a dichlorophenyl group
Preparation Methods
The synthesis of 6-[4-(3,5-DICHLOROPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-3(2H)-PYRIDAZINONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the dichlorophenyl group and the pyridazinone core. Common reagents used in these reactions include hydrazine derivatives, chlorinated aromatic compounds, and sulfur-containing reagents. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.
Cyclization: The triazole ring can participate in cyclization reactions to form more complex ring systems.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-[4-(3,5-DICHLOROPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-3(2H)-PYRIDAZINONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 6-[4-(3,5-DICHLOROPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-3(2H)-PYRIDAZINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of cell signaling pathways, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 6-[4-(3,5-DICHLOROPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-3(2H)-PYRIDAZINONE include other triazole and pyridazinone derivatives. These compounds often share similar chemical properties and biological activities but may differ in their specific applications or potency. For example, other triazole derivatives may be more effective as antifungal agents, while pyridazinone derivatives might be more potent as anti-inflammatory agents .
Properties
Molecular Formula |
C12H7Cl2N5OS |
---|---|
Molecular Weight |
340.2 g/mol |
IUPAC Name |
3-[4-(3,5-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C12H7Cl2N5OS/c13-6-3-7(14)5-8(4-6)19-11(17-18-12(19)21)9-1-2-10(20)16-15-9/h1-5H,(H,16,20)(H,18,21) |
InChI Key |
SXDYNRWUMHMQBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NN=C1C2=NNC(=S)N2C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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